molecular formula C18H22N2O4 B2759636 Ethyl 2-oxo-2-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)acetate CAS No. 1210172-89-6

Ethyl 2-oxo-2-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)acetate

Cat. No. B2759636
CAS RN: 1210172-89-6
M. Wt: 330.384
InChI Key: GDCHVMGNQXZJST-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-oxo-2-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)acetate are not available in the search results, similar compounds like ethyl 2-oxo-4-phenylbutyrate have been reported to undergo bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate .

Scientific Research Applications

Impurity Profile Determination

Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a drug substance from Merck's research for thrombotic disorders, was studied for its impurity profile using liquid chromatography-mass spectrometry. This study developed a reversed-phase HPLC gradient separation for the separation of byproducts in the bulk drug substance, highlighting the importance of characterizing impurities in pharmaceutical compounds (Thomasberger, Engel, & Feige, 1999).

Synthesis and Biological Evaluation

Research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showcased a novel synthesis approach. The compounds were characterized by spectral studies and demonstrated excellent antibacterial and antifungal activities in vitro, indicating the potential for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Novel Derivatives for Cancer Treatment

A study on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) presented a multi-target therapeutic approach for Alzheimer's disease. The compound showed promising neuroprotective properties, including inhibition of acetylcholinesterase activity and protection against Ab42 toxicity, suggesting potential for AD treatment and possibly other neurodegenerative disorders (Lecanu et al., 2010).

Preparation and Characterization of Schiff Base Metal Complexes

New Schiff base metal complexes were synthesized and characterized, demonstrating their potential biological activity. This work highlights the synthesis routes for creating novel compounds with biocidal properties, providing a foundation for further research into their applications in various fields (Sadeek, El‐Attar, & El‐Hamid, 2013).

PEGylation for Drug and Gene Delivery

A novel PEGylation reagent was developed for pH-sensitive conjugation of PEG to thiol-functionalized biomolecules, offering reversible shielding of polyplexes. This approach enhances the delivery and expression of therapeutic agents in target cells, showcasing a versatile tool for drug and gene delivery formulations (Knorr et al., 2007).

properties

IUPAC Name

ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-2-24-18(23)17(22)20-10-8-19(9-11-20)16(21)15-12-14(15)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCHVMGNQXZJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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